Triethyl(hexadecyl)phosphanium chloride
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Overview
Description
Triethyl(hexadecyl)phosphanium chloride is a quaternary phosphonium salt, characterized by the presence of a phosphorus atom bonded to three ethyl groups and one hexadecyl group, with a chloride ion as the counterion. This compound is part of a broader class of phosphonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(hexadecyl)phosphanium chloride typically involves the reaction of triethylphosphine with hexadecyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
P(C2H5)3+C16H33Cl→[P(C2H5)3C16H33]+Cl−
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Triethyl(hexadecyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halide exchange reactions can be carried out using sodium bromide or sodium iodide in an appropriate solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triethyl(hexadecyl)phosphine.
Substitution: Triethyl(hexadecyl)phosphanium bromide or iodide.
Scientific Research Applications
Triethyl(hexadecyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of triethyl(hexadecyl)phosphanium chloride involves its interaction with cell membranes and other biological structures. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane properties and affecting ion transport. The phosphonium ion can also interact with various molecular targets, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with four phenyl groups attached to the phosphorus atom.
Trihexyl(tetradecyl)phosphanium bromide: A similar compound with different alkyl groups and a bromide counterion.
Uniqueness
Triethyl(hexadecyl)phosphanium chloride is unique due to its specific combination of ethyl and hexadecyl groups, which confer distinct physicochemical properties. This combination allows for specific interactions with biological membranes and makes it particularly useful in applications requiring phase-transfer catalysis and membrane studies.
Properties
CAS No. |
56155-08-9 |
---|---|
Molecular Formula |
C22H48ClP |
Molecular Weight |
379.0 g/mol |
IUPAC Name |
triethyl(hexadecyl)phosphanium;chloride |
InChI |
InChI=1S/C22H48P.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RTUWQDBWDWAASP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
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